Lipophilicity Advantage (LogP) of Ethyl vs. Methyl Ester Fluoroisonicotinate
The ethyl ester exhibits a computed LogP of 2.74, which is approximately 0.6–0.7 LogP units higher than the methyl ester analog (LogP ~2.0–2.1 estimated) . This difference in lipophilicity, arising from the additional methylene group in the ethyl ester, is consistent with the established Hansch π-contribution of ~0.5 per CH₂ unit for aromatic esters. In reversed-phase HPLC, this translates to a measurable retention time shift of approximately 1.5–2.5 minutes under standard C18 gradient conditions (acetonitrile/water, 0.1% TFA), providing enhanced resolution from more polar synthetic impurities .
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 2.7444 (TPSA = 77.52 Ų) |
| Comparator Or Baseline | Methyl ester analog (CAS 305371-15-7): LogP ~2.1 (estimated); Free acid (CAS 171178-42-0): LogP ~1.3 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.6 vs. methyl ester; ΔLogP ≈ +1.4 vs. free acid |
| Conditions | Computed via fragment-based method (Leyan datasheet); HPLC retention extrapolation under standard C18 gradient conditions. |
Why This Matters
Higher LogP improves solubility in medium-polarity organic solvents (e.g., ethyl acetate, dichloromethane) commonly used in amide coupling and Boc-deprotection steps, reducing the need for co-solvents or phase-transfer catalysts during multi-step syntheses.
